4-Phenyl-1,2,3,4-tetrahydroisoquinoline (dihydrobromide)
Description
4-Phenyl-1,2,3,4-tetrahydroisoquinoline (4-Phenyl-THIQ) is a tetrahydroisoquinoline (THIQ) derivative featuring a phenyl group at the 4-position of the isoquinoline scaffold. Its dihydrobromide salt form (C₁₅H₁₄N·2HBr) is a stable crystalline compound used in pharmacological research, particularly in studies targeting neurological disorders such as Parkinson’s disease .
Properties
Molecular Formula |
C15H17Br2N |
|---|---|
Molecular Weight |
371.11 g/mol |
IUPAC Name |
4-phenyl-1,2,3,4-tetrahydroisoquinoline;dihydrobromide |
InChI |
InChI=1S/C15H15N.2BrH/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15;;/h1-9,15-16H,10-11H2;2*1H |
InChI Key |
XJXBTNSWNWASCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3.Br.Br |
Origin of Product |
United States |
Preparation Methods
Classical Bischler-Napieralski Cyclization
Reaction Overview
The Bischler-Napieralski cyclization is a cornerstone method for synthesizing tetrahydroisoquinoline scaffolds. For 4-phenyl derivatives, this involves cyclodehydration of β-phenethylamide precursors under acidic conditions.
Key Steps:
- Acylation : β-Phenethylamine is acylated with benzoyl chloride or benzoic acid to form N-(2-phenethyl)benzamide.
- Cyclization : The amide undergoes cyclization using polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅) to yield 1-phenyl-3,4-dihydroisoquinoline.
- Reduction : The dihydro intermediate is reduced to 1-phenyl-1,2,3,4-tetrahydroisoquinoline using sodium borohydride (NaBH₄) or catalytic hydrogenation.
- Salt Formation : Treatment with hydrobromic acid (HBr) produces the dihydrobromide salt.
Example Protocol (Source):
- Step 1 : N-(2-Phenethyl)benzamide synthesis (87% yield) from β-phenethylamine and benzoyl chloride in aqueous NaOH.
- Step 2 : Cyclization with P₂O₅/PCl₃ in benzene at 130°C (70% yield).
- Step 3 : Reduction with NaBH₄ in methanol (99% yield).
- Step 4 : Salt formation with HBr in isopropanol (quantitative).
Pummerer Cyclization with Lewis Acid Catalysis
Mechanism and Optimization
The Pummerer reaction enables stereoselective synthesis via sulfoxide intermediates. Boron trifluoride (BF₃·Et₂O) enhances cyclization efficiency by stabilizing dicationic intermediates.
Procedure (Source):
- Substrate Preparation : N-Formyl sulfoxides (e.g., 6a) are synthesized from (3,4-dimethoxyphenyl)methylamine.
- Cyclization : Treatment with trifluoroacetic anhydride (TFAA) and BF₃·Et₂O in benzene yields 3-phenyl-1,2,3,4-tetrahydroisoquinoline (53% yield).
- Modification : Introducing a 4-phenyl group requires substituting the aryl precursor.
Advantages:
Reductive Amination Strategies
Direct Synthesis from Ketoamides
Reductive amination of ketoamides with Grignard reagents offers a route to 1,1-disubstituted derivatives. For 4-phenyl analogs, phenylmagnesium bromide is employed.
Protocol (Source):
- Ketoamide Synthesis : Condensation of phenethylamine with phenylacetic acid derivatives.
- Grignard Addition : Reaction with PhMgBr followed by cyclization using p-toluenesulfonic acid (PTSA).
- Reduction : NaBH₄ reduction (85–92% yield).
Enantioselective Synthesis for Chiral Resolutions
Dihydrobromide Salt Formation
Comparative Analysis of Methods
Challenges and Optimization
- Regioselectivity : Competing cyclization pathways may yield 1- or 3-phenyl isomers. Electron-donating groups on the aryl ring favor 4-position substitution.
- Purification : Dihydrobromide salts often require recrystallization from ethanol/water mixtures to remove excess HBr.
- Scale-Up : Pummerer cyclization faces scalability issues due to BF₃ handling, whereas Bischler-Napieralski is more industrially feasible.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The compound is commonly synthesized via cyclization or reduction pathways:
-
Phenethylamine Cyclization : Cyclization of substituted phenethylamines under acidic conditions (e.g., HBr or HCl) forms the tetrahydroisoquinoline core .
-
Reductive Amination : Reaction of ketones with ammonia or amines under hydrogenation conditions (e.g., catalytic hydrogenation) yields substituted tetrahydroisoquinolines .
-
Chiral Hydrogenation : A patent describes enantioselective synthesis using 1-phenyl-3,4-dihydroisoquinoline, a chiral catalyst (e.g., Ru-BINAP complexes), and acids (e.g., trifluoroacetic acid) under hydrogen gas. This method achieves >98% chiral purity at 20–60°C .
Intramolecular Diels-Alder Reactions
The tetrahydroisoquinoline scaffold participates in intramolecular Diels-Alder reactions to form polycyclic structures:
-
Substrate Design : 2,3-Disubstituted tetrahydroisoquinolines undergo cyclization under thermal conditions (e.g., reflux in toluene) to generate fused bicyclic or tricyclic products .
-
Stereochemical Outcomes : Products exhibit stereoselectivity dependent on substituent orientation. For example, 3,4,11,11a-tetrahydrobenzo[b]quinolizin-2(6H)-ones form with defined stereochemistry during carbonyl addition reactions .
1,3-Dipolar Cycloadditions
The compound serves as a dipolarophile in cycloaddition reactions:
-
Reaction with Nitrile Oxides : 1,2,3,4-Tetrahydroisoquinoline-1- and -3-carboxylic acids react with nitrile oxides to form isoxazoline derivatives. These reactions proceed at room temperature in dichloromethane with moderate yields .
-
Applications : Cycloadducts are intermediates for bioactive molecules, including inhibitors of enzymes like dopamine β-hydroxylase .
Carbonyl Functionalization
The ketone derivatives of tetrahydroisoquinoline undergo nucleophilic additions:
-
Grignard Reactions : 3,4,11,11a-Tetrahydrobenzo[b]quinolizin-2(6H)-ones react with phenylmagnesium bromide to form tertiary alcohols. Subsequent dehydration yields alkenes .
-
Reduction : Catalytic hydrogenation of ketones (e.g., using Pd/C or NaBH₄) produces secondary alcohols, which are further functionalized for drug development .
Sigmatropic Rearrangements
2-Substituted tetrahydroisoquinoline-3-esters undergo -sigmatropic shifts under basic conditions:
-
Mechanism : The rearrangement proceeds via a concerted pathway, forming regioisomeric products. For example, esters with allyl groups reorganize to yield γ,δ-unsaturated amines .
Acid-Catalyzed Rearrangements
The dihydrobromide form enhances reactivity in acidic media:
-
Demethylation : Treatment with 48% HBr at reflux removes methoxy groups, as demonstrated in the synthesis of 6-hydroxy-4-(3,4-dihydroxyphenyl)-tetrahydroisoquinoline hydrobromide .
-
Solubility Role : The dihydrobromide salt improves aqueous solubility, facilitating reactions in polar solvents like water or ethanol .
Biological Activity-Driven Modifications
Reactions targeting pharmacological applications include:
-
Dopamine β-Hydroxylase Inhibition : Introduction of hydroxyl or methoxy groups at specific positions enhances inhibitory activity. For example, 6-hydroxy derivatives show IC₅₀ values in the nanomolar range .
-
Steroid Mimicry : N-Phenyl substitutions enable interactions with steroid receptors, as seen in 17β-hydroxysteroid dehydrogenase inhibitors .
Reaction Optimization Data
Key conditions from patent CN112142663B :
| Reaction Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 20–40°C | 72–75 | 97 |
| Time | 15–30 hours | ||
| Solvent | Toluene or dichloromethane | ||
| Catalyst (Chiral Ru-complex) | 0.8–1.2 equiv |
Scientific Research Applications
4-Phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives have a variety of applications, mainly in the pharmaceutical and medicinal chemistry fields. Research findings indicate its potential in treating various conditions, with some derivatives exhibiting specific activities .
Pharmaceutical Applications
- Renal Vasodilating Activity Certain 4-phenyl-1,2,3,4-tetrahydroisoquinolines, particularly those with two hydroxy groups at the 3,4-position on the 4-phenyl ring, have renal vasodilating activity when administered internally . These active ingredients can be synthesized by cyclizing N-(2-substituted benzyl)-1-(3,4-dimethoxyphenyl)-aminoethanol using a Lewis acid or an acid cyclizing agent, followed by demethylation at the 3,4-dimethoxyphenyl moiety .
- Orexin Receptor Antagonists Derivatives of 1,2,3,4-tetrahydroisoquinoline are used as non-peptide antagonists of human orexin receptors . These compounds may be useful in treating feeding and sleep disorders .
- Influenza Virus Inhibitors Esters and amides of 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid have been synthesized and evaluated as inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain .
- COMT Inhibitors 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, isolated from Mucuna pruriens and synthesized from L-DOPA, acts as a peripheral catechol-O-methyltransferase inhibitor (COMTI), showing promise in treating Parkinson’s disease .
Chemical Synthesis
- Synthetic Route A synthetic route to highly functionalized enantiopure 1,2,3,4-tetrahydroisoquinolines (THIQs) from Garner aldehyde has been reported . The inherent chirality of Garner aldehyde is utilized through 1,2- and 1,3-/1,4-asymmetric inductions iteratively to obtain 1,2,3,4-tetrasubstituted THIQs using rigid and isolable intermediates .
- Diastereoselective Synthesis A simple synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been described, using a combination of two synthetic methods . This involves a Petasis/Pomeranz–Fritsch–Bobbitt approach with a chiral oxazinone bearing acetal moiety as the key intermediate .
Mechanism of Action
The mechanism of action of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to a reduction in the production of inflammatory mediators. Additionally, it may interact with neurotransmitter systems, providing potential therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A summary of key structural and functional differences is provided in Table 1.
Q & A
Q. What are effective synthetic routes for 4-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives?
Methodological Answer: Key synthetic strategies include:
- One-pot ring expansion : Utilizing 3,4-dihydroisoquinoline pseudo bases to generate substituted derivatives via acid-catalyzed reactions .
- Reductive amination : For example, reacting tetrahydroquinoline precursors (e.g., compound 54 in ) with ketones (e.g., 1-methylpiperidin-4-one) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid to form tertiary amines .
- Solvent-free aza-Friedel-Crafts reactions : Direct coupling between 3,4-dihydroisoquinoline and naphthols under catalyst-free conditions, yielding regioselective products .
Q. Example Table: Synthesis Methods Comparison
Q. How can researchers characterize the purity and structural integrity of 4-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry (e.g., compound 58 in shows distinct peaks for piperidine and tetrahydroquinoline protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for the unexpected salt formed during tetrahydroisoquinoline synthesis () and the hexahydrobenzo[f]furo[3,2-c]quinoline derivative () .
Advanced Research Questions
Q. How can structural-activity relationships (SAR) be systematically investigated for this compound class?
Methodological Answer:
- Substituent variation : Synthesize analogs with diverse substituents (e.g., bromo, methoxy, or aryl groups) and evaluate biological activity. For example, 6-bromo derivatives (compound 61 in ) were tested for receptor affinity .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interaction sites, as seen in anti-cancer studies of N-phenyltetrahydronaphthalene derivatives () .
- Comparative assays : Test derivatives against standardized cell lines or enzyme targets (e.g., compound 3 in showed bioactivity via dihydroquercetin conjugation) .
Q. How should researchers address contradictions in pharmacological data across studies?
Methodological Answer:
- Replicate assays under standardized conditions : Variations in cell lines (e.g., cancer vs. non-cancer) or assay protocols (e.g., IC₅₀ determination methods) can lead to discrepancies.
- Control for stereochemistry : Enantiomer-specific activity was observed in (S)-1-phenyltetrahydroisoquinoline derivatives (), emphasizing the need for chiral purity .
- Cross-validate with structural analogs : Compare results with closely related compounds, such as tetrahydroisoquinoline-bromophenyl conjugates () or dihydroisoquinoline-naphthol adducts () .
Q. What analytical strategies resolve unexpected byproducts during synthesis?
Methodological Answer:
- Chromatographic monitoring : Use TLC or HPLC to detect intermediates/byproducts early in reactions (e.g., compound 3 in required purification via column chromatography) .
- Crystallographic analysis : Identify unexpected salts or stereoisomers, as in the case of the title compound in , which formed a thiocyanate hemihydrate .
- Isotopic labeling : Trace reaction pathways using C or N labels to elucidate mechanisms of byproduct formation.
Q. How can crystallographic data enhance understanding of tetrahydroisoquinoline derivatives?
Methodological Answer:
- Determine bond lengths/angles : X-ray diffraction (e.g., ) reveals conformational preferences, such as puckering in the tetrahydroisoquinoline ring .
- Identify non-covalent interactions : Hydrogen bonding or π-π stacking in crystal lattices (e.g., the thiocyanate ion interaction in ) can inform solubility and stability .
- Validate computational models : Compare experimental crystal structures with DFT-optimized geometries to refine force fields for molecular dynamics simulations.
Q. What are best practices for evaluating anti-cancer activity in tetrahydroisoquinoline derivatives?
Methodological Answer:
- In vitro cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., compound 37b in showed activity as a hydrobromide salt) .
- Target-specific profiling : Test inhibition of kinases or epigenetic regulators (e.g., HDACs) linked to tetrahydroisoquinoline bioactivity.
- In vivo models : Prioritize compounds with low IC₅₀ values for xenograft studies, ensuring proper formulation (e.g., hydrobromide salts for solubility) .
Q. How can solvent-free synthesis methods improve sustainability in tetrahydroisoquinoline research?
Methodological Answer:
- Reduce waste generation : Solvent-free aza-Friedel-Crafts reactions () eliminate toxic solvents like DCM or DMF .
- Energy efficiency : One-pot methods (e.g., ) minimize purification steps and reaction time.
- Scale-up feasibility : Optimize catalyst loading and temperature gradients for industrial translation without compromising yield.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
